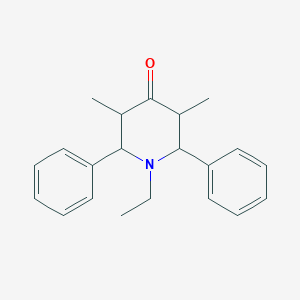![molecular formula C17H27ClN4O3 B4925138 2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride, commonly known as NPPB, is a chemical compound that has been extensively used in scientific research. It is a piperazine-based compound that has been synthesized using various methods. NPPB has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of NPPB is complex and varies depending on the target ion channel or enzyme. NPPB has been found to block the Cl- channels by binding to the extracellular domain of the channel. It also inhibits the activity of TRPV channels by binding to the intracellular domain of the channel. NPPB has been found to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. Similarly, it inhibits the activity of NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) cofactor in the enzyme.
Biochemical and physiological effects:
NPPB has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the secretion of chloride ions in various tissues, including airway epithelia, intestinal epithelia, and sweat glands. This property makes NPPB a potential treatment for diseases such as cystic fibrosis and secretory diarrhea. NPPB has also been found to have anti-inflammatory effects by inhibiting the activity of NADPH oxidase and reducing the production of reactive oxygen species. Additionally, NPPB has been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
NPPB has several advantages as a tool for lab experiments. It is a potent inhibitor of various ion channels and enzymes, making it a valuable tool for investigating their functions. Additionally, NPPB is relatively stable and can be easily synthesized in large quantities. However, NPPB also has some limitations. It has been found to have off-target effects on some ion channels and enzymes, which can complicate the interpretation of experimental results. Additionally, NPPB can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research involving NPPB. One area of research is the development of more specific inhibitors of ion channels and enzymes. This would allow researchers to investigate the functions of these molecules more precisely. Additionally, researchers could investigate the effects of NPPB on other physiological processes, such as immune function and wound healing. Finally, researchers could investigate the potential therapeutic applications of NPPB, particularly in the treatment of cystic fibrosis and cancer.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research. It is a potent inhibitor of various ion channels and enzymes, making it a valuable tool for investigating their functions. NPPB has a wide range of biochemical and physiological effects, including the inhibition of chloride ion secretion and the induction of apoptosis. While NPPB has some limitations, including off-target effects and toxicity at high concentrations, it remains a valuable tool for researchers in various fields. Future research involving NPPB could lead to the development of more specific inhibitors of ion channels and enzymes, as well as potential therapeutic applications in the treatment of cystic fibrosis and cancer.
合成法
NPPB can be synthesized using various methods. One of the most common methods is the reaction of 4-nitro-3-(1-piperidinyl)aniline with 1-(2-hydroxyethyl)piperazine in the presence of a base, followed by quaternization with hydrochloric acid to form the hydrochloride salt. The purity of NPPB can be increased by recrystallization from ethanol.
科学的研究の応用
NPPB has been extensively used in scientific research as a tool to investigate various physiological and biochemical processes. It has been found to be a potent inhibitor of various ion channels, including Cl- channels, TRPV channels, and CFTR channels. NPPB has also been used to study the effects of various drugs on these channels. Additionally, NPPB has been found to inhibit the activity of various enzymes, including carbonic anhydrase and NADPH oxidase. These properties make NPPB a valuable tool for researchers in various fields, including pharmacology, physiology, and biochemistry.
特性
IUPAC Name |
2-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3.ClH/c22-13-12-18-8-10-19(11-9-18)15-4-5-16(21(23)24)17(14-15)20-6-2-1-3-7-20;/h4-5,14,22H,1-3,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNBCDQGCZNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]ethanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)

![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)